

Solubility Profile of Z-Asp(OBzl)-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-Asp(OBzl)-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **Z-Asp(OBzl)-OH** (N-Benzylloxycarbonyl-L-aspartic acid 4-benzyl ester), a critical parameter for its application in peptide synthesis and other areas of pharmaceutical development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Introduction to Z-Asp(OBzl)-OH

Z-Asp(OBzl)-OH is a protected amino acid derivative commonly used in peptide synthesis. The benzylloxycarbonyl (Z) group protects the α -amino group, while the benzyl (Bzl) ester protects the side-chain carboxylic acid of aspartic acid. Understanding its solubility in various organic solvents is crucial for reaction setup, purification, and formulation.

Solubility Data of Z-Asp(OBzl)-OH

The solubility of **Z-Asp(OBzl)-OH** has been reported in a limited number of common laboratory solvents. Quantitative data is primarily available for dimethyl sulfoxide (DMSO), with some conflicting values from different suppliers. For other organic solvents, only qualitative descriptions are currently available. It is consistently reported to be insoluble in water.[\[1\]](#)[\[2\]](#)

Table 1: Quantitative Solubility Data for Z-Asp(OBzl)-OH

Solvent	Chemical Formula	Molar Mass (g/mol)	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (M)	Source(s)
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	Not Specified	45	~0.126	[3]
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	78.13	Not Specified	100	~0.280	[4]

Note: The discrepancy in the reported solubility in DMSO may be attributed to variations in the experimental methodology, purity of the compound, or the hygroscopic nature of DMSO. It is recommended that researchers experimentally determine the solubility for their specific lot and conditions.

Table 2: Qualitative Solubility Data for **Z-Asp(OBzl)-OH**

Solvent	Solubility Description	Source(s)
Acetic Acid	Soluble	[1]
Chloroform	Soluble	[2]
Dichloromethane	Soluble	[2]
Ethyl Acetate	Soluble	[2]
Acetone	Soluble	[2]
Water	Insoluble	[1][2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of **Z-Asp(OBzl)-OH** in a given solvent, based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

- **Z-Asp(OBzl)-OH:** High purity, crystalline solid.
- Solvents: HPLC grade or equivalent purity.
- Volumetric flasks and pipettes: Calibrated.
- Scintillation vials or glass tubes with screw caps.
- Orbital shaker or vortex mixer.
- Temperature-controlled incubator or water bath.
- Centrifuge.
- Syringe filters: 0.22 μ m or 0.45 μ m, compatible with the solvent.
- HPLC system with a UV detector.
- Analytical balance.
- pH meter (for aqueous solutions, if applicable).

Experimental Procedure

- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **Z-Asp(OBzl)-OH** and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
 - Perform a series of dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.
- Sample Preparation (Shake-Flask Method):
 - Add an excess amount of **Z-Asp(OBzl)-OH** to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

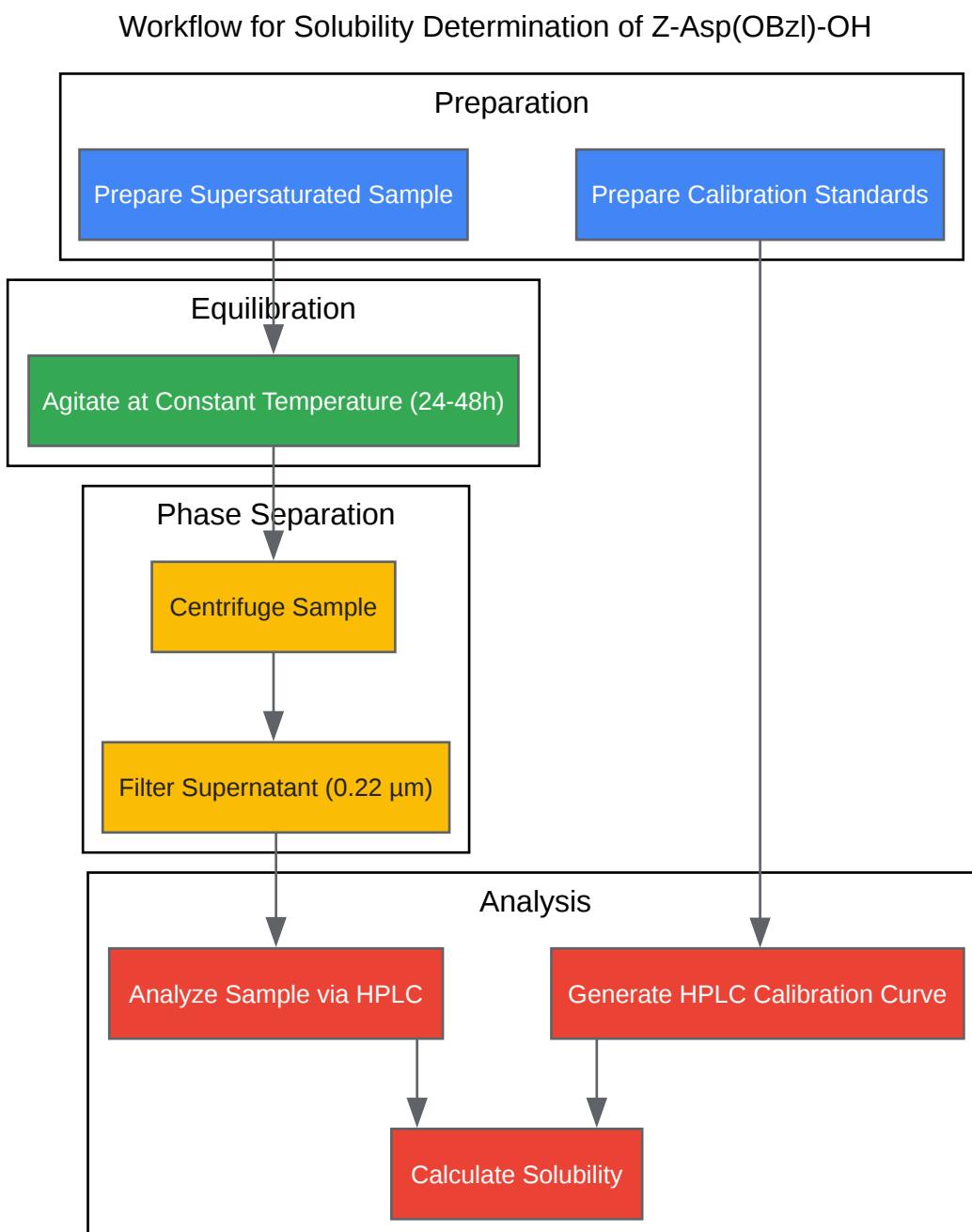
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
- Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

- Sample Clarification:
 - After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
 - To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
 - Carefully withdraw an aliquot of the supernatant using a pipette.
 - Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining solid particles.

- Sample Analysis (HPLC):
 - Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
 - Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
 - Inject the diluted sample solution into the HPLC system and record the peak area.
 - Using the calibration curve, determine the concentration of **Z-Asp(OBzl)-OH** in the diluted sample.
 - Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of **Z-Asp(OBzl)-OH** in the tested solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **Z-Asp(OBzl)-OH**.



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Caption: Experimental workflow for determining the solubility of **Z-Asp(OBzl)-OH**.

Conclusion

The solubility of **Z-Asp(OBzl)-OH** is a key parameter for its effective use in research and development. While quantitative data is currently limited, this guide provides the available information and a robust experimental protocol for researchers to determine the solubility in their solvents of interest. The provided workflow and methodologies are intended to support the generation of reliable and reproducible solubility data, facilitating the advancement of peptide synthesis and other pharmaceutical applications.

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